molecular formula C16H24N2O3S B7027860 N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide

N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide

Cat. No.: B7027860
M. Wt: 324.4 g/mol
InChI Key: HJLVBOOIMXZDCM-UHFFFAOYSA-N
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Description

N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs, and is known for its role in various biological processes.

Properties

IUPAC Name

N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-16(5-2)12-18(14-10-8-7-9-13(14)16)15(19)11-17-22(20,21)6-3/h7-10,17H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVBOOIMXZDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the functional groups attached to the indole ring .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    3,3’-Diindolylmethane: Known for its anticancer properties.

    Indole-3-carbinol: Studied for its potential therapeutic effects.

Uniqueness

N-[2-(3,3-diethyl-2H-indol-1-yl)-2-oxoethyl]ethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanesulfonamide group, in particular, can influence its solubility, reactivity, and interaction with biological targets.

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